molecular formula C21H26N2O2 B12293046 Methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate

Methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate

Cat. No.: B12293046
M. Wt: 338.4 g/mol
InChI Key: QELBPGZIZNAZGC-UHFFFAOYSA-N
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Description

Methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate is a complex organic compound with the molecular formula C20H24N2O2. It is known for its unique structure, which includes a piperidine ring substituted with an aniline group, a benzyl group, and a methyl ester group.

Preparation Methods

The synthesis of Methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to the desired product by reaction with aniline .

Chemical Reactions Analysis

Methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate

InChI

InChI=1S/C21H26N2O2/c1-17-15-23(16-18-9-5-3-6-10-18)14-13-21(17,20(24)25-2)22-19-11-7-4-8-12-19/h3-12,17,22H,13-16H2,1-2H3

InChI Key

QELBPGZIZNAZGC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1(C(=O)OC)NC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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